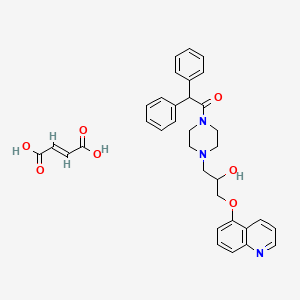
4-(Cyclopentyloxy)-3-ethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentyloxy)-3-ethoxybenzaldehyde (4-CBEA) is an organic compound derived from the aromatic aldehyde family. It is a colorless, crystalline solid with a melting point of 76-77 °C. 4-CBEA has been used in the synthesis of various compounds, including pharmaceuticals, fragrances, and dyes. It has also been studied for its potential applications in biochemistry and physiology. In
Aplicaciones Científicas De Investigación
4-(Cyclopentyloxy)-3-ethoxybenzaldehyde has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the effects of certain drugs on the nervous system. 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde has been used to study the effects of certain drugs on the immune system. It has also been studied as an antioxidant, as it has been found to reduce oxidative stress.
Mecanismo De Acción
The exact mechanism of action of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde is not fully understood. However, it is thought to act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on the nervous system. Additionally, 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde may act as an antioxidant, reducing oxidative stress.
Biochemical and Physiological Effects
4-(Cyclopentyloxy)-3-ethoxybenzaldehyde has been studied for its potential effects on the biochemical and physiological processes of the body. It has been found to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of the neurotransmitter acetylcholine in the brain. This can lead to increased alertness, improved memory, and increased focus. Additionally, 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde has been found to reduce oxidative stress, which can lead to improved cell health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Cyclopentyloxy)-3-ethoxybenzaldehyde has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively stable, making it suitable for use in experiments. However, 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde is not very soluble in water, making it difficult to work with in aqueous solutions. Additionally, it can be toxic at high doses, making it important to use caution when handling it.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde. One potential application is in the development of drugs that target acetylcholinesterase and thus affect the nervous system. Additionally, 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde may be useful in the development of drugs that target the immune system. Additionally, further research could be conducted to explore the potential antioxidant properties of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde. Finally, 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde could be studied for its potential applications in the synthesis of other compounds, such as pharmaceuticals, fragrances, and dyes.
Métodos De Síntesis
4-(Cyclopentyloxy)-3-ethoxybenzaldehyde can be synthesized by the reaction of cyclopentanone with ethyl bromide in the presence of a base, such as sodium ethoxide. The reaction yields a mixture of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde and its isomer, 3-cyclopentyloxy-4-ethoxybenzaldehyde. This mixture can be separated by column chromatography.
Propiedades
IUPAC Name |
4-cyclopentyloxy-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-16-14-9-11(10-15)7-8-13(14)17-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZVFXCBGLZFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2590770.png)

![N-(3-cyanothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2590774.png)

![N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2590778.png)

![7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2590782.png)
![1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecane](/img/structure/B2590783.png)


![1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2590787.png)

